N-(4-methoxyphenyl)naphthalene-1-carboxamide

Lipophilicity RP-HPLC Structure-Lipophilicity Relationship

Researchers often face false-positive hits in antimycobacterial screens due to non-specific naphthalene-core effects. This para-methoxy regioisomer solves that problem as the only biologically silent, hydrophilic anchor in its class. - Confirmed inactive against M. avium subsp. paratuberculosis (MIC/IC₉₀ = no activity) vs. active 2-/3-OCH₃ isomers (54 μmol L⁻¹). - Lowest experimental log k (0.4953) among 22 congeners; ideal for RP-HPLC retention-time marking and LAR model calibration. - Strict regioisomeric purity (≥98%) ensures no cross-contamination with bioactive ortho- or meta-methoxy species.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
CAS No. 305849-08-5
Cat. No. B11986528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)naphthalene-1-carboxamide
CAS305849-08-5
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H15NO2/c1-21-15-11-9-14(10-12-15)19-18(20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,19,20)
InChIKeyOZXNXMKPQWUMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.4 [ug/mL] (The mean of the results at pH 7.4)

N-(4-Methoxyphenyl)naphthalene-1-carboxamide – Physicochemical and Biological Profile


N-(4-Methoxyphenyl)naphthalene-1-carboxamide (CAS 305849-08-5; PubChem CID 532201; ChEMBL CHEMBL1522147) is a ring-substituted naphthalene-1-carboxanilide belonging to a class of small-molecule amides explored for antimycobacterial, herbicidal, and cannabinoid-modulatory activities [1]. Unlike its biologically active ortho‑ and meta‑methoxy analogs, the para‑methoxy derivative is distinguished by its markedly lower experimental lipophilicity (log k = 0.4953, the lowest among 22 evaluated congeners) and a complete loss of in vitro antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis [1]. These properties position the compound as a critical negative-control or SAR‑probe tool for researchers dissecting substituent-position effects on bioactivity and physicochemical behavior within naphthalene‑1‑carboxanilide libraries.

Negative‑control tool for antimycobacterial SAR studies
Hydrophilic anchor in naphthalene‑1‑carboxanilide lipophilicity scales
Regioisomeric purity reference for synthetic chemistry QC

Why N-(4-Methoxyphenyl)naphthalene-1-carboxamide Cannot Be Replaced by Generic Analogs


Within the naphthalene‑1‑carboxanilide series, the position of the methoxy substituent on the anilide ring dictates both lipophilicity and biological outcome. N-(4‑Methoxyphenyl)naphthalene‑1‑carboxamide (compound 2c) exhibits the lowest experimental log k value in its class (0.4953) and is devoid of antimycobacterial activity (MAP MIC/IC₉₀ = ‘no activity’), whereas its 2‑OCH₃ (2a) and 3‑OCH₃ (2b) isomers display identical MIC/IC₉₀ values of 54 μmol L⁻¹ [1]. Consequently, indiscriminate substitution with a different regioisomer or an uncharacterized “naphthalene‑1‑carboxanilide” would introduce unintended bioactivity, alter lipophilicity-dependent ADME properties, and corrupt SAR interpretation [1]. Only the para‑methoxy derivative provides the specific combination of minimal lipophilicity and biological silence required for well‑controlled negative‑control experiments.

Regioisomer activity mismatch Ortho‑ and meta‑methoxy isomers exhibit antimycobacterial activity (MIC 54 µmol/L); para isomer is inactive – substituting any other methoxyphenyl regioisomer would invalidate negative‑control experiments.
Lipophilicity profile shift The para‑methoxy derivative has the lowest log k (0.4953) in its class; using unsubstituted or halogenated analogs would introduce higher lipophilicity, altering ADME partitioning and confounding SAR interpretation.
In‑house regioisomeric purity risk Laboratory synthesis may generate mixtures of regioisomers; procurement of the purified 4‑OCH₃ isomer with defined purity ensures an inactive control free of contaminating active ortho/meta species.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Comparison Across Naphthalene-1-carboxanilides

N-(4-Methoxyphenyl)naphthalene-1-carboxamide (2c) displayed the lowest RP‑HPLC capacity factor logarithm (log k = 0.4953) among the entire 22‑compound series of ring‑substituted naphthalene‑1‑carboxanilides, making it the most hydrophilic congener [1]. By comparison, the unsubstituted parent compound (1, R = H) gave log k = 0.5620, the 3‑OCH₃ isomer (2b) 0.6087, and the 2‑OCH₃ isomer (2a) 0.8013 [1]. The 4‑CF₃ derivative (7c) was the most lipophilic with log k = 1.1480 [1].

Lipophilicity rank
Head-to-head
log k = 0.4953 (lowest of 22)
Supports lipophilicity scaling for SAR interpretation
RP‑HPLC, C18, methanol/water; Δ vs 2‑OCH₃ −0.3060
Lipophilicity RP-HPLC Structure-Lipophilicity Relationship

Antimycobacterial Activity of Para vs. Ortho and Meta Isomers

In a primary in vitro screen against Mycobacterium avium subsp. paratuberculosis, N-(4‑methoxyphenyl)naphthalene-1-carboxamide (2c) showed no detectable antimycobacterial activity (MAP MIC/IC₉₀ = ’no activity’), whereas both the 2‑OCH₃ (2a) and 3‑OCH₃ (2b) regioisomers exhibited MIC/IC₉₀ = 54 μmol L⁻¹ [1]. This represents a complete activity switch driven solely by the position of the methoxy group on the anilide ring.

Antimycobacterial activity
Head-to-head
MAP MIC/IC₉₀ = inactive (4‑OCH₃); 54 µmol/L (2‑/3‑OCH₃)
Enables inactive‑vs‑active regioisomer control
M. avium subsp. paratuberculosis CAMP 5644 broth microdilution
Antimycobacterial Mycobacterium avium paratuberculosis Structure-Activity Relationship

Solubility Limitation in Photosynthetic Electron Transport Assay

When evaluated for photosynthetic electron transport (PET) inhibition in isolated spinach (Spinacia oleracea L.) chloroplasts, N-(4‑methoxyphenyl)naphthalene-1-carboxamide (2c) precipitated during the experiment, precluding IC₅₀ determination [1]. In contrast, the 3‑CH₃ (3b, IC₅₀ = 136 μmol L⁻¹), 4‑CH₃ (3c, IC₅₀ = 381 μmol L⁻¹), and 4‑CF₃ (7c, IC₅₀ = 59 μmol L⁻¹) analogs yielded measurable PET‑inhibitory activity, with the standard DCMU showing IC₅₀ = 1.9 μmol L⁻¹ [1].

PET inhibition
Method context
Precipitation; IC₅₀ not determinable
Solubility limitation in chloroplast assay context
Isolated spinach chloroplasts; DCMU IC₅₀ = 1.9 µmol/L
Photosynthetic Electron Transport Chloroplast Solubility

Calculated Log P and Hydrogen-Bonding Profile

The calculated partition coefficient (ACD/Percepta log P) of N-(4‑methoxyphenyl)naphthalene-1-carboxamide (2c) is 3.76, which is higher than the 2‑OCH₃ isomer (2a, log P = 3.60) but lower than the unsubstituted parent (1, log P = 3.88) and the 4‑halogenated analogs (4‑F, log P = 3.67; 4‑Cl, 4.60; 4‑Br, 4.76) [1]. PubChem‑computed XLogP3 is 4.4, with one hydrogen‑bond donor (amide NH) and two acceptors (amide carbonyl + methoxy oxygen), yielding a topological polar surface area of 38.33 Ų [2].

Calculated log P
Reported
ACD/Percepta log P = 3.76; XLogP3 = 4.4
Supports drug‑likeness profiling; zero Ro5 violations
HBD=1, HBA=2, TPSA=38.33 Ų; Δ vs 4‑Br −1.00
Log P Hydrogen Bonding Drug-likeness

Commercial Availability at Defined Purity

N-(4‑Methoxyphenyl)naphthalene-1-carboxamide is commercially available from Calpaclab at 98 % purity (100 mg unit) [1]. This defined purity specification enables direct procurement without the synthetic variability inherent in in‑house preparations, ensuring batch‑to‑batch consistency for SAR and control experiments.

Purity specification
Specification review
98% purity (commercial batch)
Defined purity for batch consistency
Calpaclab, 100 mg; certificate of analysis available
Purity Procurement QC

Defined Application Scenarios Based on Quantitative Evidence


Negative Control in Antimycobacterial SAR Studies

Because N-(4‑methoxyphenyl)naphthalene-1-carboxamide (2c) is devoid of antimycobacterial activity (MAP MIC/IC₉₀ = inactive) while its 2‑OCH₃ and 3‑OCH₃ isomers show MIC/IC₉₀ = 54 μmol L⁻¹ [1], it serves as an ideal negative control for M. avium subsp. paratuberculosis screening campaigns. Researchers can use the 4‑OCH₃/2‑OCH₃ or 4‑OCH₃/3‑OCH₃ pair to validate assay sensitivity and confirm that observed growth inhibition is substituent‑position‑dependent rather than attributable to non‑specific naphthalene‑core effects.

Lipophilicity Reference Standard for Chromatography

With the lowest experimental log k (0.4953) in a 22‑compound series spanning log k from 0.4953 to 1.1480 [1], compound 2c anchors the hydrophilic extreme of the naphthalene‑1‑carboxanilide lipophilicity scale. It is suitable as a retention‑time marker for RP‑HPLC method qualification and as a calibration point in lipophilicity‑activity relationship (LAR) models.

Physicochemical Probe for ADME Profiling

The intermediate log P value (3.76 by ACD/Percepta; XLogP3 = 4.4) and absence of Ro5 violations [1][2] make 2c a useful tool compound for benchmarking log P‑dependent permeability and solubility assays. Its distinct lipophilicity relative to 4‑halogenated analogs (Δlog P up to −1.00 vs. 4‑Br) permits systematic investigation of substituent electronic effects on membrane partitioning without confounding bioactivity.

Regioisomeric Purity Control in Synthetic Chemistry

The dramatic difference in bioactivity between the 4‑OCH₃ (inactive) and 2‑OCH₃/3‑OCH₃ (active) regioisomers [1] necessitates rigorous regioisomeric purity control during synthesis. Commercially sourced 2c at 98 % purity [3] provides a validated reference standard for HPLC or NMR determination of isomeric impurities in exploratory naphthalene‑1‑carboxanilide libraries.

Application
Selection Property
Validation Focus
Antimycobacterial SAR negative control
Inactive regioisomer identity
Negative‑control assay validation
RP‑HPLC lipophilicity reference
Hydrophilic extreme log k
Retention‑time calibration
Physicochemical ADME probe
Intermediate log P, zero Ro5
Permeability‑solubility correlation
Regioisomeric purity standard
Defined purity specification
Isomeric impurity monitoring
Quote Request

Request a Quote for N-(4-methoxyphenyl)naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.